An In-depth Technical Guide to Quinmerac: Chemical Structure, Properties, and Mode of Action
An In-depth Technical Guide to Quinmerac: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class of compounds. First introduced in the early 1990s, it is primarily utilized for the control of a range of broadleaf weeds in various agricultural crops, including cereals, oilseed rape, and sugar beets.[1] Quinmerac functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal plant growth processes, ultimately leading to weed mortality. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and herbicidal mode of action of quinmerac, intended for an audience of researchers, scientists, and professionals in drug and herbicide development.
Chemical Structure and Identifiers
Quinmerac is chemically known as 7-chloro-3-methylquinoline-8-carboxylic acid. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid group at the 8-position.
| Identifier | Value |
| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid |
| CAS Number | 90717-03-6 |
| Chemical Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 |
| InChI | InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) |
Physicochemical Properties
The physical and chemical properties of quinmerac are crucial for understanding its environmental fate, bioavailability, and formulation development.
| Property | Value | Source |
| Melting Point | 244 °C | ChemicalBook |
| Boiling Point (Predicted) | 416.0 ± 40.0 °C | ChemicalBook |
| Water Solubility | 107000 mg/L (at 20 °C, pH 7) | AERU |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol | ChemicalBook |
| pKa | 3.96 (Acidic) | PubChem |
| Vapor Pressure | 1.00 x 10⁻⁷ mPa (at 20 °C) | AERU |
| LogP (Octanol-Water Partition Coefficient) | -1.41 (at pH 7, 20 °C) | AERU |
Herbicidal Mode of Action
Quinmerac is classified as a synthetic auxin herbicide (HRAC Group O).[2] Its primary mode of action is to mimic the natural plant hormone auxin, leading to a cascade of physiological and biochemical disruptions in susceptible plants.
Absorption and Translocation
Quinmerac is primarily absorbed through the roots of the plant from the soil.[1] Following absorption, it is translocated throughout the plant via the xylem and phloem.
Signaling Pathway
The herbicidal activity of synthetic auxins like quinmerac is initiated by their interaction with the auxin signaling pathway. While the precise molecular interactions of quinmerac are a subject of ongoing research, the general pathway for synthetic auxins is understood to involve the following key steps:
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Receptor Binding: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[1][3] This binding is analogous to the perception of natural auxin (IAA).
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Derepression of Auxin-Responsive Genes: The binding of the synthetic auxin to the SCFTIR1/AFB complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[4]
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Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a wide range of auxin-responsive genes.[3]
The sustained and unregulated activation of these genes by the more stable synthetic auxin leads to a variety of phytotoxic effects.
Downstream Effects: Ethylene Biosynthesis and Cyanide Accumulation
A significant consequence of the upregulation of auxin-responsive genes is the stimulation of ethylene biosynthesis. Synthetic auxins, including quinmerac, have been shown to induce the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway.[5] The resulting overproduction of ethylene contributes to many of the observed herbicidal symptoms, such as epinasty (downward bending of leaves), senescence, and growth inhibition.
In some sensitive grass species, the increased ethylene biosynthesis can also lead to the accumulation of cyanide as a byproduct.[6] This accumulation of cyanide can further contribute to the phytotoxicity of the herbicide.
Experimental Protocols
Synthesis of Quinmerac
The following is a general procedure for the synthesis of quinmerac as described in European Patent EP 3813532 B1. This protocol may require optimization for specific laboratory conditions.
Methodology:
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Reaction Setup: In a suitable reaction vessel, create a suspension of 2-amino-6-chlorobenzonitrile, boric acid, concentrated sulfuric acid, iron(II) sulfate heptahydrate, nitrobenzene, and water.
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Addition of Methacrolein: Slowly add methacrolein to the reaction mixture.
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Reaction Conditions: The reaction is typically carried out at an elevated temperature for a specified period to ensure completion.
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Work-up:
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Cool the reaction mixture and pour it onto ice.
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Filter the resulting precipitate.
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Adjust the pH of the filtrate to approximately 3 using a saturated sodium hydroxide solution while cooling in an ice bath.
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Collect the solid product by filtration.
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Wash the solid with cold water.
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Dry the product under vacuum.
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Triturate the solid with hexane, filter, and dry to yield the final product.
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Analytical Determination by HPLC
The following is an outline for the quantitative analysis of quinmerac in technical and formulated products based on the CIPAC Method 563.[7]
Methodology:
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Standard and Sample Preparation:
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Accurately weigh a known amount of quinmerac analytical standard and dissolve it in a mixture of tetrahydrofuran and 0.5 M sulfuric acid to prepare a standard solution of known concentration.
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Accurately weigh the technical or formulated product containing quinmerac and dissolve it in the same solvent mixture to achieve a similar concentration as the standard solution.
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-
HPLC Conditions:
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Column: A reversed-phase column (e.g., C18) is suitable.
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Mobile Phase: A mixture of acetonitrile, water, and sulfuric acid. The exact ratio should be optimized to achieve good separation.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength of 241 nm.
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Injection Volume: A standard injection volume of 10-20 µL can be used.
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Analysis:
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Inject the standard solution multiple times to ensure system suitability and reproducibility.
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Inject the sample solutions.
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Identify the quinmerac peak in the chromatograms based on the retention time of the standard.
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Quantification:
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Calculate the concentration of quinmerac in the sample by comparing the peak area of the sample to the peak area of the standard (external standardization).
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Herbicidal Activity Bioassay
A general bioassay can be conducted to determine the herbicidal efficacy of quinmerac on a target weed species.
Methodology:
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Plant Material: Grow a susceptible weed species (e.g., cleavers - Galium aparine) in pots containing a standard soil mix until they reach a specific growth stage (e.g., 2-4 true leaves).
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Herbicide Application:
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Prepare a stock solution of quinmerac in a suitable solvent (e.g., acetone) and then make a series of dilutions in water containing a surfactant to achieve a range of application rates.
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Apply the herbicide solutions to the soil surface of the pots to simulate root uptake. A control group should be treated with the solvent and surfactant solution only.
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Growth Conditions: Maintain the treated plants in a controlled environment (e.g., greenhouse or growth chamber) with optimal conditions for growth (light, temperature, humidity).
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Assessment:
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Visually assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as stunting, chlorosis, necrosis, and epinasty.
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At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.
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Data Analysis:
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Calculate the percentage of growth inhibition for each treatment compared to the control.
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Determine the effective dose required to cause 50% growth inhibition (ED₅₀) by plotting the dose-response curve.
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Conclusion
Quinmerac remains an important tool in modern agriculture for the selective control of broadleaf weeds. Its mode of action as a synthetic auxin, which involves the hijacking of the plant's natural hormone signaling pathways, leads to a cascade of events culminating in plant death. A thorough understanding of its chemical properties, biological activity, and the methodologies for its synthesis and analysis is essential for its effective and safe use, as well as for the development of new herbicidal compounds. This guide has provided a detailed overview of these aspects to support ongoing research and development in the field of weed science and herbicide technology.
References
- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Auxin-Induced Ethylene Triggers Abscisic Acid Biosynthesis and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]
